Anthranilic acid, N-(4-biphenylyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101895-15-2 |
|---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(4-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H15NO2/c21-19(22)17-8-4-5-9-18(17)20-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,20H,(H,21,22) |
InChI Key |
VSICPUMVMJXLOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C(=O)O |
Other CAS No. |
101895-15-2 |
Synonyms |
N-(4-Biphenylyl)anthranilic acid |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For N-(4-biphenylyl)anthranilic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the anthranilic acid ring, the protons on the biphenyl (B1667301) group, the amine (N-H) proton, and the carboxylic acid (O-H) proton.
The aromatic region (typically 6.5-8.5 ppm) would be complex, containing signals for the 13 aromatic protons. The four protons of the anthranilic acid moiety would exhibit a splitting pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The nine protons of the biphenyl group would appear as a set of overlapping multiplets. For comparison, in N-phenylanthranilic acid, these signals are observed in the range of 6.7 to 7.9 ppm. chemicalbook.com The protons on the phenyl ring directly attached to the nitrogen would likely be shifted relative to those on the terminal phenyl ring.
Two highly deshielded, broad singlets are anticipated for the exchangeable protons. The carboxylic acid proton (-COOH) would appear far downfield, potentially above 10 ppm, similar to the signal seen in N-phenylanthranilic acid which can appear around 13 ppm in DMSO-d₆. chemicalbook.com The secondary amine proton (-NH-) would also be a broad singlet, with a chemical shift that can vary but is expected in the 9-10 ppm range, as seen with N-phenylanthranilic acid (~9.7 ppm). chemicalbook.com
Expected ¹H NMR Data for N-(4-biphenylyl)anthranilic Acid (Note: Data is theoretical and based on analysis of similar structures)
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| -COOH | > 10 | Broad Singlet (br s) | Highly deshielded, exchangeable with D₂O. Position is solvent-dependent. |
| -NH- | ~9.7 | Broad Singlet (br s) | Deshielded, exchangeable with D₂O. Position is solvent-dependent. |
| Aromatic (Anthranilate Ring) | 6.8 - 8.0 | Multiplets (m) | Four protons with distinct splitting patterns (doublets, triplets). |
| Aromatic (Biphenyl Rings) | 7.2 - 7.8 | Multiplets (m) | Nine protons, likely appearing as complex, overlapping signals. |
¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing information on the number of chemically non-equivalent carbons and their functional type (e.g., C=O, aromatic C-H, aromatic C-quaternary). N-(4-biphenylyl)anthranilic acid has 19 carbon atoms, and due to molecular symmetry, fewer than 19 signals might be observed, although significant overlap is possible.
The spectrum would feature a signal for the carboxylic acid carbonyl carbon (-COOH) significantly downfield, expected around 168-172 ppm. rsc.org The 18 aromatic carbons would resonate in the 110-150 ppm range. These would include signals for the protonated carbons and the more deshielded quaternary carbons involved in C-N, C-C (between the rings), and C-COOH linkages. Data for [1,1'-biphenyl]-4-carboxylic acid shows aromatic carbons in the range of 127 to 146 ppm. rsc.org The carbon attached to the nitrogen in N-phenylanthranilic acid derivatives is typically found at the higher end of this range. chemicalbook.comresearchgate.net
Expected ¹³C NMR Data for N-(4-biphenylyl)anthranilic Acid (Note: Data is theoretical and based on analysis of similar structures)
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| -COOH | 168 - 172 | Carbonyl carbon, typically a low-intensity signal. |
| Aromatic Quaternary (C-N, C-C, C-COOH) | 135 - 150 | Deshielded due to substitution and position within the aromatic systems. |
| Aromatic (CH) | 110 - 135 | Signals for all protonated aromatic carbons. |
To unambiguously assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be crucial for tracing the connectivity of protons within the anthranilate ring and within each ring of the biphenyl system, helping to differentiate these spin systems from one another.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the direct assignment of each protonated carbon by linking its signal to its attached proton's signal, which is typically assigned first.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for piecing together the molecular structure by connecting fragments. For instance, an HMBC correlation from the N-H proton to the carbons of both the anthranilate and biphenyl rings would definitively prove the N-(4-biphenylyl)anthranilic acid structure. Similarly, correlations from the anthranilate protons to the carboxyl carbon would confirm that portion of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule's bonds. It is exceptionally useful for identifying the functional groups present.
The FT-IR spectrum of N-(4-biphenylyl)anthranilic acid would be characterized by several key absorption bands confirming its major functional groups.
O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ should be present, corresponding to the N-H stretch of the secondary amine. In related N-phenyl anthranilic acid metal complexes, this stretch is noted around 3300 cm⁻¹. sjctni.edu
C-H Stretch: Aromatic C-H stretching vibrations would appear as a group of peaks just above 3000 cm⁻¹. vscht.cz
C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is definitive for the carbonyl (C=O) group of the carboxylic acid. The C=O stretch in N-phenylanthranilic acid itself is observed at 1682 cm⁻¹. sjctni.edu
C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the aromatic rings.
N-H Bend: The N-H bending vibration typically appears around 1510-1580 cm⁻¹.
Expected FT-IR Absorption Bands for N-(4-biphenylyl)anthranilic Acid (Note: Data is theoretical and based on analysis of similar structures)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H stretch (Amine) | 3300 - 3400 | Moderate, Sharp |
| C-H stretch (Aromatic) | 3000 - 3100 | Moderate |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C stretch (Aromatic) | 1450 - 1600 | Moderate to Strong |
| N-H bend (Amine) | 1510 - 1580 | Moderate |
Raman spectroscopy provides information complementary to FT-IR. While polar groups like C=O often give strong IR signals, symmetric vibrations and non-polar bonds tend to produce strong Raman signals. For N-(4-biphenylyl)anthranilic acid, Raman spectroscopy would be particularly useful for analyzing the vibrations of the extensive aromatic backbone.
The symmetric "ring breathing" modes of the benzene rings, which involve the expansion and contraction of the rings, are expected to be prominent in the Raman spectrum. These typically appear as sharp, intense bands. The biphenyl linkage would also give rise to characteristic signals. A study on 4-biphenylcarboxylic acid using surface-enhanced Raman scattering (SERS) highlights the utility of this technique for analyzing the biphenyl framework. mdpi.com Non-polar C=C bonds in the aromatic rings that are weak in the IR spectrum would likely show strong intensity in the Raman spectrum, providing a more complete picture of the molecule's vibrational characteristics.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of "Anthranilic acid, N-(4-biphenylyl)-".
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula. For "Anthranilic acid, N-(4-biphenylyl)-", the molecular formula is C₁₉H₁₅NO₂. HRMS analysis can differentiate this formula from other potential formulas with the same nominal mass by measuring the exact mass to several decimal places. nih.gov
The technique subjects the sample to ionization, and the resulting ions are separated based on their m/z values. nih.gov The exceptional resolving power of HRMS instruments makes them indispensable for confirming the identity of newly synthesized compounds or for analyzing complex mixtures. nih.gov
| Molecular Formula | Calculated Exact Mass | Ion Type |
|---|---|---|
| C₁₉H₁₅NO₂ | 289.1103 | [M]⁺· |
| C₁₉H₁₆NO₂ | 290.1176 | [M+H]⁺ |
In mass spectrometry, particularly under electron ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of this fragmentation pattern provides a molecular fingerprint that is invaluable for structural elucidation. libretexts.orgnih.gov
For "Anthranilic acid, N-(4-biphenylyl)-", the fragmentation is influenced by its constituent functional groups: the carboxylic acid, the secondary amine, and the biphenyl moiety. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). docbrown.infolibretexts.org The bond between the amine nitrogen and the biphenyl ring is also a likely site for cleavage. The stability of the resulting fragments, such as acylium ions and resonance-stabilized carbocations, often dictates the most abundant peaks in the spectrum. libretexts.org
| m/z | Predicted Fragment Ion | Description of Loss |
|---|---|---|
| 289 | [C₁₉H₁₅NO₂]⁺· | Molecular Ion (M⁺·) |
| 272 | [C₁₉H₁₄NO]⁺ | Loss of ·OH radical (M-17) |
| 244 | [C₁₈H₁₄NO]⁺ | Loss of ·COOH radical (M-45) |
| 196 | [C₁₃H₁₀NO]⁺ | Cleavage resulting in benzoyl fragment with N-phenyl group |
| 167 | [C₁₂H₉N]⁺· | Loss of COOH and biphenyl cleavage |
| 152 | [C₁₂H₈]⁺· | Biphenyl radical cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure.
The UV-Vis spectrum of "Anthranilic acid, N-(4-biphenylyl)-" is determined by its chromophores—the parts of the molecule that absorb light. The structure contains several key chromophores: the benzene ring of the anthranilic acid, the carboxylic acid group, the secondary amine linker, and the extensive conjugated system of the biphenyl group.
The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. oregonstate.edu The primary electronic transitions observed are typically π → π* transitions, associated with the aromatic rings and the conjugated biphenyl system, and n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms. oregonstate.edu The extended conjugation provided by the biphenyl group is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to simpler molecules like anthranilic acid. researchgate.netaatbio.com
The electronic transitions observed in UV-Vis spectroscopy can be explained using molecular orbital (MO) theory. The absorption of a photon with the appropriate energy promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). oregonstate.edu The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) corresponds to the energy of the absorbed light. nih.gov
For "Anthranilic acid, N-(4-biphenylyl)-", theoretical calculations such as Density Functional Theory (DFT) can model the frontier molecular orbitals. nih.govsapub.org The HOMO is likely to be localized on the electron-rich anthranilic acid portion, which acts as an electron donor. The LUMO is expected to be distributed across the electron-accepting biphenyl system due to the extensive π-conjugation. The energy of the main absorption band in the UV-Vis spectrum is directly related to this HOMO-LUMO energy gap. nih.gov
Elemental Microanalysis (CHN Analysis)
Elemental microanalysis, commonly known as CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. measurlabs.com This analysis is crucial for verifying the empirical formula of a synthesized compound. measurlabs.comelementalmicroanalysis.com
The procedure involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. measurlabs.com The experimental percentages of C, H, and N are then compared to the theoretical values calculated from the proposed molecular formula (C₁₉H₁₅NO₂). A close correlation between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the compound.
| Element | Theoretical Mass % | Expected Experimental % |
|---|---|---|
| Carbon (C) | 78.87% | 78.87 ± 0.4% |
| Hydrogen (H) | 5.23% | 5.23 ± 0.4% |
| Nitrogen (N) | 4.84% | 4.84 ± 0.4% |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is widely employed in chemistry and materials science to predict various molecular properties with high accuracy.
Geometry Optimization and Conformational Analysis
The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of anthranilic acid, energy minimization is often carried out using methods like the molecular mechanics force field (MMFF) before proceeding to more accurate DFT calculations. mdpi.com The final optimized geometry represents the lowest energy conformer of the molecule. mdpi.com
Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For flexible molecules like N-(4-biphenylyl)anthranilic acid, identifying the most stable conformer is critical as it is the most likely to be biologically active. Studies on related anthranilic acid-containing peptides have shown that even with flexible components, they can adopt a predominant conformation in solution. researchgate.net This conformational preference is crucial for understanding how the molecule interacts with its biological targets.
Prediction of Spectroscopic Parameters (e.g., IR, UV Spectra)
DFT calculations can predict spectroscopic properties, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectra, which can be compared with experimental data to validate the computational model. nih.govnih.gov Theoretical IR spectra are obtained by calculating the vibrational frequencies of the optimized molecular structure. nih.gov These calculated frequencies can help in the assignment of experimental IR bands to specific vibrational modes within the molecule.
Similarly, UV-Vis absorption spectra can be simulated by calculating the electronic transition energies and oscillator strengths. nih.govnih.gov The predicted absorption maxima (λmax) can provide insights into the electronic structure and chromophores present in the molecule. researchgate.netresearchgate.net For instance, the electronic absorption spectra of anthranilic acid derivatives have been studied in various solvents to understand the effect of the environment on their electronic transitions. nih.gov
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The electronic structure of a molecule is fundamental to its chemical reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of the molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in understanding the charge transfer that can occur within the molecule. researchgate.net
Below is a table summarizing typical electronic structure parameters that can be calculated using DFT:
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Difference between EHOMO and ELUMO (ΔE = ELUMO - EHOMO) |
| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) |
| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO) |
| Electronegativity (χ) | The power of an atom to attract electrons to itself (χ = (I + A) / 2) |
| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I - A) / 2) |
| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1 / 2η) |
| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule (ω = μ² / 2η, where μ is the chemical potential) |
This table presents a general overview of quantum chemical descriptors and their calculations.
Quantum Chemical Descriptors and Reactivity Indices
Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors and reactivity indices can be calculated to provide a more detailed picture of a molecule's reactivity. researchgate.net These descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, are derived from the HOMO and LUMO energies. thaiscience.info
Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net This information is crucial for predicting how a molecule will interact with other molecules, including biological targets.
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. A key application of molecular modeling in drug discovery is molecular docking.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This technique is instrumental in understanding the interactions between a potential drug molecule, like N-(4-biphenylyl)anthranilic acid, and its biological target. nih.govnih.gov
The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. nih.gov The results of a docking simulation can predict the binding conformation of the ligand and identify the key amino acid residues in the protein that are involved in the interaction. nih.govyoutube.com These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov
For example, studies on anthranilic acid derivatives as inhibitors of certain enzymes have used molecular docking to elucidate their binding modes and guide the design of more potent compounds. jmchemsci.com The insights gained from these simulations, such as the identification of crucial interactions, are vital for the optimization of lead compounds in drug development. nih.gov
Below is a table illustrating the types of interactions that can be predicted through molecular docking:
| Interaction Type | Description |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules with opposite or like charges. |
This table provides a general overview of common ligand-protein interactions.
Characterization of Molecular Recognition Sites
The interaction of a ligand like Anthranilic acid, N-(4-biphenylyl)- with its biological target is governed by the specific features of the protein's binding pocket. Computational methods such as molecular docking are instrumental in characterizing these molecular recognition sites. For derivatives of anthranilic acid, studies have identified key interactions within the active sites of enzymes like cyclooxygenase (COX) and Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). nih.govijper.org
The binding of N-(4-biphenylyl)anthranilic acid is predicated on a combination of shape complementarity and physicochemical interactions within the receptor site. nih.gov The anthranilic acid portion typically serves as a crucial anchor. Its carboxyl group, being an acidic center, can form ionic bonds or strong hydrogen bonds with basic amino acid residues (like Arginine) in the binding pocket. The secondary amine linker can act as a hydrogen bond donor or acceptor.
The large, non-polar N-(4-biphenylyl) substituent is critical for establishing extensive hydrophobic interactions. This biphenyl (B1667301) group can fit into a hydrophobic channel or sub-pocket within the receptor, interacting with non-polar amino acid side chains such as Leucine, Isoleucine, and Valine. The specific orientation of the two phenyl rings in the biphenyl moiety can significantly influence the strength of these van der Waals and hydrophobic interactions. chegg.comweebly.com
Molecular docking simulations for structurally related anthranilic acid derivatives have supported these interaction patterns, showing higher selectivity for targets like COX-2 over COX-1 based on subtle differences in the geometry and volume of the active sites. ijper.org The characterization of these sites often involves analyzing descriptors such as size, shape, hydrophobicity, and hydrogen bonding potential to understand the basis of ligand affinity and specificity. nih.gov
Table 1: Potential Molecular Interactions for N-(4-biphenylyl)anthranilic acid in a Target Binding Site
| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
| Carboxyl Group (-COOH) | Ionic Bonding, H-Bonding | Arginine, Lysine, Histidine |
| Amine Linker (-NH-) | Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate |
| Biphenyl Group | Hydrophobic, π-π Stacking | Leucine, Isoleucine, Phenylalanine, Tryptophan |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For classes of compounds including anthranilic acid and biphenyl derivatives, QSAR models serve as predictive tools to guide the design of new analogues with enhanced potency. medcraveonline.comnih.gov
The development of a QSAR model begins with a dataset of compounds for which the biological activity, such as the half-maximal inhibitory concentration (IC₅₀), has been determined experimentally. medcraveonline.com This activity is typically converted to a logarithmic scale (e.g., pIC₅₀) to create a linear relationship with the energy of binding.
Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various physicochemical properties:
Electronic Descriptors: Atomic charges, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Steric/Geometrical Descriptors: Molecular weight, volume, surface area, and specific geometric parameters like bond lengths and angles.
Hydrophobic Descriptors: Log P (the logarithm of the partition coefficient), which measures lipophilicity.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Statistical methods, most commonly Multiple Linear Regression (MLR), are then employed to generate an equation that models the biological response as a function of the most relevant descriptors. medcraveonline.comsums.ac.ir The quality and predictive power of the resulting QSAR model are assessed using statistical parameters like the coefficient of determination (R²), the cross-validated R² (Q² or R²cv), and the predicted R² for an external test set of compounds. medcraveonline.comnih.gov For instance, a QSAR study on biphenyl carboxamides yielded a model with an R² value of 0.800, indicating a strong correlation. medcraveonline.com
Table 2: Representative Molecular Descriptors Used in QSAR Models for Aromatic Carboxylic Acids
| Descriptor Class | Example Descriptor | Property Represented |
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule |
| Geometrical | G (N..S) | Distance between specific atoms (e.g., Nitrogen and Sulfur) |
| Constitutional | Molecular Weight | Overall size of the molecule |
| Topological | Fourth-order information content (IC4) | Complexity and branching of the molecular structure |
| Hydrophobic | Log P | Lipophilicity and ability to cross cell membranes |
A primary outcome of QSAR modeling is the identification of structural features that are either beneficial or detrimental to the desired biological activity. nih.gov For a molecule like N-(4-biphenylyl)anthranilic acid, QSAR studies on related series highlight several key features. medcraveonline.comnih.gov
The Acidic Center: The carboxylic acid group on the anthranilic acid ring is consistently identified as a critical pharmacophoric element. medcraveonline.com Its ability to deprotonate and form ionic interactions is often essential for anchoring the molecule within the active site of target enzymes.
The Aromatic Rings and Substituents: The electronic properties of the aromatic rings significantly influence activity. QSAR studies on similar compounds show that the presence of electron-withdrawing or electron-donating groups can modulate the acidity of the carboxyl group and the electronic character of the molecule, which in turn affects binding. nih.gov
The Hydrophobic Moiety: The biphenyl group represents a large hydrophobic feature. QSAR models frequently show that hydrophobicity has a complex role. While necessary for interaction with hydrophobic pockets, excessive lipophilicity can sometimes be detrimental to activity, possibly due to poor solubility or unfavorable interactions. nih.gov The model for N-(4-biphenylyl)anthranilic acid would likely include a descriptor for this large lipophilic region.
Table 3: Influence of Structural Features of N-(4-biphenylyl)anthranilic acid on Target Interaction
| Structural Feature | Likely Role in Target Interaction |
| Anthranilic Acid Core | Provides the essential acidic pharmacophore for anchoring. |
| Carboxyl Group | Forms key ionic and hydrogen bonds with the receptor. |
| N-H Linker | Acts as a hydrogen bond donor/acceptor and provides rotational flexibility. |
| Biphenyl Moiety | Engages in significant hydrophobic and van der Waals interactions. |
Molecular Dynamics Simulations
An MD simulation would model the molecule and its receptor (e.g., a protein) in a simulated physiological environment, including water and ions. By solving Newton's equations of motion for every atom in the system, MD tracks the trajectory of the atoms over a period of nanoseconds to microseconds.
For N-(4-biphenylyl)anthranilic acid, MD simulations could elucidate several key aspects:
Conformational Flexibility: The biphenyl group is not rigid; the two phenyl rings can rotate relative to each other. MD simulations could reveal the preferred dihedral angles of this group when in solution versus when bound to a receptor, showing how the molecule adapts its shape to fit the binding pocket.
Interaction Dynamics: MD can visualize the process of the ligand binding to its target, revealing the sequence of interactions that stabilize the complex. It can show the stability of key hydrogen bonds and hydrophobic contacts over time, providing a more detailed picture than static docking models. nih.gov
Binding Affinity Calculation: Advanced MD techniques like free energy perturbation can be used to calculate the binding free energy, providing a theoretical prediction of the ligand's potency that can be compared with experimental results.
In essence, MD simulations would bridge the gap between the static picture from QSAR and docking and the dynamic reality of molecular interactions in a biological system. rsc.org
Molecular Mechanisms and Biological Target Interactions
Enzyme Inhibition Studies
The core structure of N-substituted anthranilic acid serves as a scaffold for designing inhibitors of several key enzymes implicated in pathological processes.
Interaction with Specific Enzymes in Disease Pathways
Anthranilic acid derivatives have demonstrated inhibitory activity against enzymes involved in a variety of diseases. Research has highlighted their potential as inhibitors of enzymes central to cancer, inflammation, and infectious diseases. For instance, these compounds have been investigated as inhibitors of Methionine Aminopeptidase-2 (MetAP-2) in cancer, Matrix Metalloproteinases (MMPs) in cancer and inflammation, Cyclooxygenase (COX) enzymes in inflammation, and MabA (FabG1), an essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis.
Inhibition of Methionine Aminopeptidase-2 (MetAP-2)
Methionine aminopeptidase-2 (MetAP-2) is a critical enzyme for the growth of new blood vessels, making it a key target in cancer therapy. A series of anthranilic acid sulfonamides have been identified as reversible inhibitors of human MetAP-2. nih.govebi.ac.uk Initial screening identified compounds with micromolar affinity, which were then rapidly optimized to nanomolar potency using insights from protein crystallography. nih.govebi.ac.uk
A significant challenge in the development of these inhibitors was their extensive binding to human serum albumin, which limited their activity in cellular assays. nih.govebi.ac.uk By utilizing structural information on how these compounds bind to both MetAP-2 and albumin, researchers were able to introduce chemical modifications. These modifications successfully improved the compounds' efficacy in cellular proliferation and methionine processing assays. nih.govebi.ac.uk Further optimization studies explored substitutions at various positions of the anthranilic acid ring to enhance potency and reduce protein binding. researchgate.net
| Target Enzyme | Compound Class | Key Findings |
| MetAP-2 | Anthranilic acid sulfonamides | Identified as reversible inhibitors with potency improved from micromolar to nanomolar levels. nih.govebi.ac.uk |
| MetAP-2 | 5,6-disubstituted anthranilic acids | Modifications reduced albumin binding and improved cellular activity. researchgate.net |
Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-9, MMP-13)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for degrading components of the extracellular matrix. Their activity is implicated in cancer invasion, metastasis, and angiogenesis. mdpi.com A novel series of anthranilic acid-based inhibitors has been developed and evaluated for their activity against several MMPs, including MMP-1, MMP-9, and MMP-13. kuleuven.be
These studies successfully identified compounds that are selective inhibitors of MMP-9 and MMP-13. kuleuven.be The biphenyl (B1667301) matrix metalloproteinase inhibitor, BAY 12-9566, demonstrated the ability to inhibit tumor regrowth and the growth of lung metastases in a human breast cancer model. mdpi.com This effect was associated with a reduction in MMP-9 activity in the serum of treated animals. mdpi.com
| Target Enzyme | Compound Class | Notable Activity |
| MMP-9, MMP-13 | Anthranilic acid-based inhibitors | Demonstrated selective inhibition. kuleuven.be |
| MMP-9 | BAY 12-9566 | Inhibited tumor regrowth and lung metastases. mdpi.com |
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are key to the inflammatory pathway as they are responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs.
Certain anthranilic acid derivatives have been shown to be highly selective inhibitors of COX-2. wikipedia.org For example, one study found a derivative to be a potent inhibitor of PGE2 production (IC50 = 4.3 µM), which is mediated by COX-2, while being significantly less active against TXB2 production (IC50 = 59 µM), which is mediated by COX-1. wikipedia.org This indicates a high degree of COX-2 selectivity. The binding mechanism of some acidic non-steroidal anti-inflammatory drugs (NSAIDs) related to anthranilic acid has been shown to involve hydrogen bonding with Tyr-385 and Ser-530 in the COX-2 active site, representing a different binding mode from traditional NSAIDs that form a salt bridge with Arg-120. researchgate.net
Receptor Binding and Modulation
In addition to enzyme inhibition, N-aryl anthranilic acid derivatives have been found to modulate the activity of G protein-coupled receptors (GPCRs), a large family of receptors that play a role in numerous physiological processes.
G Protein-Coupled Receptor (GPCR) Agonism/Antagonism (e.g., HCA2, GPR17)
Hydroxycarboxylic Acid Receptor 2 (HCA2)
The HCA2 receptor, also known as GPR109A, is a GPCR that is activated by endogenous ligands such as the ketone body β-hydroxybutyrate, as well as the drug niacin (nicotinic acid). Structure-affinity relationship (SAR) and structure-kinetics relationship (SKR) studies have been conducted on a series of biphenyl anthranilic acid agonists for the HCA2 receptor. nih.gov In one study, 27 compounds were synthesized, with twelve demonstrating higher affinity for the receptor than nicotinic acid. nih.gov Specifically, the 2-F, 4-OH derivative was identified as the highest affinity HCA2 agonist in the biphenyl series, with an IC50 value of 23 nM. nih.govebi.ac.uk These findings suggest that the anthranilic acid scaffold is a promising starting point for developing potent HCA2 receptor agonists. nih.gov
GPR17
GPR17 is an orphan GPCR that is considered a target for inflammatory diseases such as multiple sclerosis, due to its potential role in remyelination. A novel class of GPR17 antagonists based on an anthranilic acid scaffold has been discovered. The potency of these compounds was assessed through calcium mobilization and radioligand binding assays. Molecular docking studies suggest that these antagonists bind to a site characterized by positively charged arginine residues within a lipophilic pocket of the receptor.
| Receptor | Interaction Type | Compound Class | Key Findings |
| HCA2 (GPR109A) | Agonist | Biphenyl anthranilic acids | Identified compounds with higher affinity than the natural ligand, nicotinic acid. The 2-F, 4-OH derivative had an IC50 of 23 nM. nih.gov |
| GPR17 | Antagonist | Anthranilic acid derivatives | Discovered as a novel class of potent antagonists for this pro-inflammatory receptor. |
Ligand-Receptor Kinetic Studies (e.g., Association/Dissociation Rates, Residence Time)
The kinetic profile of a ligand's interaction with its receptor, including association and dissociation rates, provides critical insights beyond simple affinity measurements. These parameters, particularly the residence time of the ligand-receptor complex, can be more predictive of a compound's in vivo efficacy. Studies on a series of biphenyl anthranilic acid derivatives as agonists for the hydroxycarboxylic acid receptor 2 (HCA2) have integrated structure-kinetics relationship (SKR) analyses with traditional structure-affinity relationship (SAR) studies. nih.govkuleuven.be
In an investigation of 27 synthesized biphenyl anthranilic acid compounds, two derivatives demonstrated a longer residence time at the HCA2 receptor compared to the endogenous ligand, nicotinic acid. nih.gov These compounds, identified as 6g and 6z, exhibited kinetic rate index (KRI) values of 1.31 and 1.23, respectively, signifying a more prolonged interaction with the target receptor. nih.gov This extended residence time suggests a potential for sustained biological activity. The combination of affinity and kinetic data offers a more nuanced approach to lead optimization, indicating that early assessment of binding kinetics can be a valuable strategy in drug discovery. nih.govkuleuven.be
| Compound | IC50 (nM) | Kinetic Rate Index (KRI) | Residence Time Profile (vs. Nicotinic Acid) |
| 6g | 75 | 1.31 | Longer |
| 6z | 108 | 1.23 | Longer |
| 6x | 23 | Not reported | Similar |
| Nicotinic Acid | >1000 | 1.00 (Reference) | Standard |
Binding to Transcriptional Regulator Proteins (e.g., RaaR in bacteria)
Anthranilic acid and its derivatives can interact with bacterial transcriptional regulators, influencing gene expression and pathogenicity. In the bacterium Ralstonia solanacearum, anthranilic acid acts as a specific signal ligand for the transcriptional regulator RaaR (Ralstonia anthranilate activator and regulator). nih.gov
Isothermal titration calorimetry (ITC) studies have confirmed a direct and strong binding interaction between anthranilic acid and the purified RaaR protein. nih.gov The data revealed a 1:1 binding stoichiometry, with an estimated dissociation constant (Kd) of 3.63 μM, indicating high affinity. This binding is specific, as RaaR did not bind to other related signaling molecules like PQS or HHQ, and the homologous MvfR protein from P. aeruginosa did not bind to anthranilic acid. nih.gov
The binding of anthranilic acid to the LysR_substrate domain of RaaR induces allosteric conformational changes. nih.gov This, in turn, enhances the ability of RaaR to bind to its target promoter DNA sequences, such as those for the phcB and solI genes. Electrophoretic mobility shift assays (EMSA) demonstrated that as the concentration of anthranilic acid increases, the amount of promoter DNA bound by RaaR also increases, confirming its role as a co-activator in this system. nih.gov
| Parameter | Value | Method |
| Binding Stoichiometry (RaaR:Anthranilic Acid) | 1:1 | Isothermal Titration Calorimetry (ITC) |
| Dissociation Constant (Kd) | 3.63 μM | Isothermal Titration Calorimetry (ITC) |
Modulation of Transient Receptor Potential Ankyrin 1 (TRPA1)
Derivatives of N-arylanthranilic acid, a class that includes N-(4-biphenylyl)-anthranilic acid, have been identified as modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.gov TRPA1 is a non-selective cation channel highly expressed in sensory neurons and is a key player in mediating inflammatory pain and nociception. nih.govnih.gov
Compounds in the fenamate group of NSAIDs (N-arylanthranilic acids) are capable of activating the TRPA1 channel. nih.gov This activation is not believed to occur through the covalent modification of cysteine residues, which is a common mechanism for many electrophilic TRPA1 agonists. Instead, it is proposed that these non-electrophilic compounds modulate the channel via conventional, reversible ligand-receptor interactions. nih.gov A biphenyl analog has been noted for its moderate antagonist activity toward TRPA1 activation. nih.gov The ability of these compounds to modulate TRPA1 suggests they may share a common binding site with endogenous lipid products that naturally regulate the channel's activity. nih.gov The antagonism of TRPA1 has been shown to revert experimentally induced hyperalgesia in preclinical models and prevent inflammatory changes by modulating glial cell activation. nih.govmdpi.com
Intermolecular Interactions with Biological Macromolecules
DNA Binding and Interaction Studies
While some complex molecules incorporating an anthranilate structure are known to interact with DNA, studies on anthranilic acid-based inhibitors targeting other macromolecules suggest a lack of direct DNA binding. For instance, in the development of inhibitors for Replication Protein A (RPA), a key consideration was to avoid interference with the protein's primary function of binding to single-stranded DNA (ssDNA). nih.govnih.gov
A standard fluorescence-based DNA binding assay was used to test a potent anthranilic acid-based inhibitor of RPA (compound 20c). The results established that the compound does not affect the binding of ssDNA to RPA. nih.gov The dissociation constant (Kd) for the RPA-ssDNA interaction remained the same in both the absence and presence of the inhibitor. This demonstrates that the compound's mechanism of action is selective for modulating protein-protein interactions of RPA, without directly binding to or interfering with DNA. nih.gov
Protein-Protein Interaction Modulation (e.g., Replication Protein A)
Anthranilic acid-based compounds have been successfully developed as modulators of protein-protein interactions (PPIs), a critical mechanism in cellular signaling. nih.govnih.gov A key target for this class of molecules is Replication Protein A (RPA), an essential eukaryotic protein that binds to single-stranded DNA and acts as a crucial scaffold for recruiting numerous other proteins involved in DNA replication, repair, and damage response. nih.govwikipedia.org
The N-terminal domain of the 70 kDa subunit of RPA (RPA70N) serves as a primary hub for these vital PPIs. nih.gov Through a structure-guided medicinal chemistry approach, an anthranilic acid-based series was optimized to specifically disrupt the interactions mediated by RPA70N. This effort yielded a cell-penetrant compound (20c) that binds to RPA70N with a high affinity of 812 nM. nih.gov
Structural studies revealed the specific molecular interactions responsible for this binding. The carboxylic acid moiety of the anthranilic acid portion engages in a charge-charge interaction with the Arginine 41 (Arg41) residue in the central basic cleft of RPA70N. nih.gov Additionally, the amide group, which links the anthranilic acid to the biphenyl structure, is crucial for maintaining the planarity of the molecule and can form a hydrogen bond with Asparagine 85 (Asn85) of RPA70N. nih.gov These interactions allow the compound to occupy the binding cleft and physically block the recruitment of RPA's partner proteins, thereby inhibiting the downstream signaling pathways of the DNA damage response. nih.gov
| Target Protein | Binding Domain | Inhibitor Affinity (Kd) | Key Interacting Residues |
| Replication Protein A (RPA) | RPA70N | 812 nM | Arg41, Asn85 |
Emerging Research Applications and Future Directions
Design and Synthesis of Advanced Medicinal Chemistry Leads
The N-phenylanthranilic acid scaffold is a well-established "privileged" structure in medicinal chemistry, known for its presence in numerous biologically active compounds. nih.govijpsjournal.com The introduction of a 4-biphenylyl group onto the nitrogen atom of anthranilic acid creates a specific subclass of molecules with distinct physicochemical properties, opening new avenues for the design of targeted therapeutics. researchgate.net
Strategies for Enhancing Target Affinity and Selectivity
A key focus in medicinal chemistry is the optimization of a lead compound's binding affinity and selectivity for its biological target. For derivatives of N-(4-biphenylyl)anthranilic acid, structure-activity relationship (SAR) and structure-kinetics relationship (SKR) studies are crucial. These studies systematically modify the molecule's structure to understand how changes affect its interaction with a target protein.
For instance, research on a series of biphenyl (B1667301) anthranilic acid agonists for the HCA2 receptor demonstrated that specific substitutions on the biphenyl ring system significantly impact binding affinity. nih.gov A study combining SAR and SKR revealed that while some modifications increased affinity, they didn't necessarily prolong the drug-target residence time. nih.gov This highlights the importance of not just the strength of the binding (affinity) but also the duration of the interaction (kinetics) for therapeutic efficacy.
Key strategies for enhancing target engagement include:
Substitution on the Aromatic Rings: Introducing various functional groups (e.g., halogens, hydroxyl groups) at different positions on either the phenyl or the biphenyl rings can modulate electronic properties and steric interactions within the target's binding pocket. nih.govnuph.edu.ua A study on N-phenylanthranilic acid analogs as amyloid aggregation inhibitors showed that the placement of chloro groups was significant for activity. researchgate.net
Isosteric Replacement: Replacing the carboxylic acid group with other acidic moieties, such as a tetrazole, can improve metabolic stability and oral bioavailability without compromising binding affinity.
Conformational Restriction: Introducing linkers or additional rings can lock the molecule into a specific conformation that is optimal for binding, thereby increasing both affinity and selectivity.
Table 1: Structure-Affinity Relationship (SAR) Insights for Biphenyl Anthranilic Acid Agonists nih.gov
| Compound | Substitution | IC50 (nM) | Kinetic Rate Index (KRI) |
| Nicotinic acid | - | - | - |
| 6g | - | 75 | 1.31 |
| 6z | - | 108 | 1.23 |
| 6x | 2-F, 4-OH | 23 | Similar to Nicotinic acid |
Exploration of Novel Pharmacophores and Molecular Scaffolds
A pharmacophore is an abstract concept representing the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.com The N-(4-biphenylyl)anthranilic acid structure serves as a foundational scaffold from which novel pharmacophores can be derived. Its diarylamine structure provides a rigid core, while the carboxylic acid and the terminal phenyl ring of the biphenyl group offer key interaction points (hydrogen bond donor/acceptor, hydrophobic interactions). nih.govnih.gov
Researchers have utilized this scaffold to develop ligands for a variety of targets:
Nuclear Receptors: Anthranilic acid derivatives have been developed as selective modulators for peroxisome proliferator-activated receptors (PPARs) and the farnesoid X receptor (FXR), which are important in metabolic diseases. By modifying the substituents, researchers can achieve selectivity for a single receptor or create dual-acting ligands. nih.gov
Enzyme Inhibitors: The scaffold has been used to design inhibitors for enzymes like mitogen-activated protein kinase-5 (MAPK5) and aldo-keto reductases. nih.govnih.gov
Protein Aggregation Inhibitors: N-phenyl anthranilic acid analogs have been investigated for their ability to inhibit the aggregation of β-amyloid peptide, a process implicated in Alzheimer's disease. researchgate.net
The versatility of the N-(4-biphenylyl)anthranilic acid scaffold allows for the creation of large compound libraries, facilitating comprehensive SAR analysis and the discovery of new therapeutic agents for a wide range of diseases. nih.govijpsjournal.com
Applications in Materials Science
The unique chemical structure of N-(4-biphenylyl)anthranilic acid also lends itself to applications in materials science, particularly in the development of functional organic materials.
Development of Active Dielectric Materials
While research specifically on N-(4-biphenylyl)anthranilic acid as a dielectric material is limited, studies on its parent polymer, poly(anthranilic acid) (PANA), show significant promise. PANA nanocomposites, particularly those incorporating metal oxides like magnetite (Fe3O4), exhibit enhanced dielectric properties compared to the pure polymer. researchgate.net
The carboxylic acid group in the anthranilic acid monomer provides a site for coordination with metal ions, facilitating the uniform dispersion of nanoparticles within the polymer matrix. researchgate.netmdpi.com This suggests that polymers synthesized from N-(4-biphenylyl)anthranilic acid could also be used to create nanocomposites. The bulky and electron-rich biphenyl group might further influence the dielectric constant and loss tangent of the resulting material, potentially leading to novel active dielectric materials for use in nanoelectronic devices. researchgate.net
Utilization as Corrosion Inhibitors
Organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electrons are often effective corrosion inhibitors for metals in acidic environments. researchgate.netresearchgate.netmdpi.com They function by adsorbing onto the metal surface, forming a protective barrier that hinders the electrochemical processes of corrosion. researchgate.netresearchgate.net
N-phenylanthranilic acid and its derivatives have demonstrated excellent inhibitory properties. researchgate.net The mechanism involves the interaction of the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, with the vacant d-orbitals of the metal. The carboxylic acid group can also participate in forming a protective film through chemisorption. researchgate.net
The N-(4-biphenylyl)anthranilic acid molecule is expected to be a particularly effective corrosion inhibitor due to:
Greater Surface Coverage: The larger size of the biphenyl group allows for greater surface coverage, providing a more robust physical barrier against corrosive agents.
Studies on similar N-aryl compounds have shown that inhibition efficiency increases with inhibitor concentration, and the adsorption process often follows the Langmuir isotherm model. researchgate.netanjs.edu.iq
Table 2: Corrosion Inhibition Efficiency of Anthranilic Acid Derivatives researchgate.net
| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 | 35.86 | - |
| 100 | 20.43 | 43.03 |
| 200 | 15.80 | 55.94 |
| 300 | 12.50 | 65.14 |
| 400 | 8.25 | 76.99 |
| 500 | 6.50 | 81.87 |
Role in Advanced Analytical Chemistry Methodologies
In analytical chemistry, there is a continuous need for new molecules that can act as probes, standards, or components of separation and detection systems. While specific applications for N-(4-biphenylyl)anthranilic acid are still emerging, its structural features suggest potential uses.
Derivatives of anthranilic acid can be analyzed using techniques like high-performance liquid chromatography (HPLC), often employing a C18 column with a methanol/phosphate buffer mobile phase. nih.gov The development of such methods is crucial for quality control and for studying the pharmacokinetics of new drug candidates based on this scaffold.
Furthermore, the N-(4-biphenylyl)anthranilic acid structure could be incorporated into more advanced analytical tools. For example, aryl-substituted acids are being used to develop novel photoaffinity labels for identifying the targets of drug molecules. nih.gov In this approach, a photoreactive group is attached to a ligand that binds to a specific protein. Upon UV irradiation, the probe forms a covalent bond with the target protein, allowing for its identification. The N-(4-biphenylyl)anthranilic acid scaffold, with its defined structure and sites for chemical modification, could be a valuable building block for creating such sophisticated analytical probes.
Application as Derivatization Reagents
The development of sensitive and selective analytical methods is a cornerstone of modern chemistry and biology. Derivatization, the process of chemically modifying an analyte to enhance its detection, is a key strategy in this endeavor. N-aryl anthranilic acids are promising candidates for use as derivatization reagents, particularly in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).
The core principle behind using these molecules as derivatization reagents lies in their inherent chemical properties. The carboxylic acid and secondary amine groups on the anthranilic acid backbone provide reactive handles for covalent attachment to a wide range of analytes. Furthermore, the aromatic nature of the biphenyl group can be exploited to introduce or enhance a chromophore or fluorophore in the analyte, thereby significantly improving its detectability by UV-Visible or fluorescence detectors. This is particularly valuable for analytes that lack native chromophores or fluorophores.
Detailed Research Findings:
While specific studies on N-(4-biphenylyl)anthranilic acid as a derivatization reagent are not yet widely published, research on similar anthranilic acid derivatives has demonstrated the feasibility of this approach. For instance, various anthranilic acid analogs are used to tag glycans, which are otherwise difficult to detect, enabling their analysis by HPLC and mass spectrometry. The biphenyl moiety in N-(4-biphenylyl)anthranilic acid could offer unique advantages, such as a distinct UV absorbance maximum or enhanced fluorescence quantum yield, potentially leading to lower limits of detection and improved selectivity.
Future research in this area will likely focus on:
Developing and optimizing reaction conditions for the derivatization of various classes of analytes (e.g., amines, alcohols, thiols) with N-(4-biphenylyl)anthranilic acid.
Characterizing the spectroscopic properties of the resulting derivatives to assess their suitability for different detection methods.
Validating analytical methods using N-(4-biphenylyl)anthranilic acid as a derivatization reagent for the quantification of target analytes in complex matrices.
Enhancements in Chromatographic and Electrophoretic Separation Techniques
Beyond simply enhancing detection, derivatization with reagents like N-(4-biphenylyl)anthranilic acid can also improve the separation efficiency of chromatographic and electrophoretic techniques. The introduction of the bulky and nonpolar biphenyl group can significantly alter the physicochemical properties of an analyte, such as its hydrophobicity and charge-to-mass ratio.
In reversed-phase HPLC, where separation is based on hydrophobicity, derivatization with a nonpolar reagent can increase the retention time of polar analytes, moving them out of the void volume and allowing for better resolution from other components in the sample. In capillary electrophoresis, the charge of the derivatized analyte becomes a critical factor in its migration behavior. For acidic drugs, derivatization can be employed to modify their charge state, which, in conjunction with techniques like reversing the electroosmotic flow, can lead to faster and more efficient separations. nih.gov
Detailed Research Findings:
Although direct studies on N-(4-biphenylyl)anthranilic acid for enhancing separation are limited, the principles are well-established. For example, the separation of acidic drugs in capillary electrophoresis has been systematically investigated, demonstrating that modification of the analyte and control of the electrophoretic conditions are key to achieving high-speed analysis. nih.gov The biphenyl group of N-(4-biphenylyl)anthranilic acid would be expected to impart significant hydrophobicity to derivatized analytes, a property that can be strategically used to manipulate retention and improve resolution in HPLC.
Future research directions in this area could involve:
Systematic studies on how derivatization with N-(4-biphenylyl)anthranilic acid affects the retention behavior of different classes of analytes in various HPLC modes (e.g., reversed-phase, normal-phase, HILIC).
Investigation of the electrophoretic mobility of derivatives of N-(4-biphenylyl)anthranilic acid in capillary electrophoresis to develop new separation methods for charged and neutral analytes.
The synthesis of chiral derivatives of N-(4-biphenylyl)anthranilic acid for use as chiral selectors in chromatographic and electrophoretic enantioseparations.
Catalytic Applications in Organic Synthesis
The field of organic synthesis is continually searching for new and efficient catalysts to facilitate the construction of complex molecules. N-aryl anthranilic acids have emerged as a class of compounds with potential applications in catalysis, particularly in the realm of nucleophilic catalysis.
Investigation of Nucleophilic Catalysis by Anthranilic Acid Derivatives
Nucleophilic catalysis involves the catalyst forming a reactive intermediate with a substrate, which then reacts with a second substrate to form the product and regenerate the catalyst. The structural features of N-aryl anthranilic acids, namely the carboxylic acid and the secondary amine, make them intriguing candidates for this type of catalysis. The amine can act as a nucleophile, while the adjacent carboxylic acid group can participate in proton transfer or hydrogen bonding, potentially stabilizing transition states and accelerating reactions.
Detailed Research Findings:
While specific investigations into the nucleophilic catalytic activity of N-(4-biphenylyl)anthranilic acid are not yet prevalent in the literature, the broader class of N-aryl anthranilic acids has been explored in various catalytic contexts. For example, the combination of photoredox catalysis and nucleophilic catalysis has been realized for certain transformations involving N-aryl tetrahydroisoquinolines. science.gov The electronic properties of the N-aryl substituent can significantly influence the nucleophilicity of the amine and the acidity of the carboxylic acid, thereby tuning the catalytic activity. The biphenyl group in N-(4-biphenylyl)anthranilic acid, with its extended π-system, could exert unique electronic and steric effects on the catalytic center.
Future research in this area may focus on:
Screening N-(4-biphenylyl)anthranilic acid as a catalyst in a variety of organic reactions known to be susceptible to nucleophilic catalysis, such as acyl transfer reactions, Michael additions, and aldol-type reactions.
Conducting mechanistic studies, including kinetic analysis and computational modeling, to elucidate the role of N-(4-biphenylyl)anthranilic acid in catalytic cycles.
Synthesizing and evaluating a library of N-aryl anthranilic acids with different substituents on the biphenyl ring to establish structure-activity relationships and optimize catalytic performance.
Development of Novel and Efficient Synthetic Transformations
The ultimate goal of catalyst development is the creation of novel and efficient synthetic transformations that provide access to valuable chemical structures. The potential of N-(4-biphenylyl)anthranilic acid and its derivatives as catalysts opens the door to new synthetic methodologies.
The synthesis of N-aryl anthranilic acids themselves is often achieved through metal-catalyzed reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. scielo.brnih.gov These methods involve the coupling of an anthranilic acid derivative with an aryl halide. The development of more efficient and environmentally friendly methods for the synthesis of N-(4-biphenylyl)anthranilic acid is an important research direction in itself.
Detailed Research Findings:
The development of novel synthetic transformations using N-aryl anthranilic acids as catalysts is an active area of research. For example, copper-catalyzed cross-coupling reactions are a valuable tool in organic synthesis, and N-aryl anthranilic acids can act as ligands for the copper catalyst, influencing the reaction's efficiency and selectivity. science.gov Furthermore, iron-catalyzed intramolecular N-arylation reactions have been developed for the synthesis of phenanthridines, highlighting the versatility of N-aryl precursors in synthetic chemistry. science.gov
Future research in this area could lead to:
The discovery of new reactions catalyzed by N-(4-biphenylyl)anthranilic acid or its metal complexes.
The application of these new catalytic methods to the synthesis of medicinally relevant compounds, natural products, and advanced materials.
The development of immobilized or recyclable versions of N-(4-biphenylyl)anthranilic acid catalysts to enhance their practical utility and sustainability.
Q & A
Q. Methodological Answer
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% formic acid gradient (retention time: 8.2 min) and UV detection at 254 nm.
- LC-MS/MS : Confirm molecular ion ([M+H]) and fragment patterns (e.g., m/z 288 → 170 for biphenylyl cleavage).
- Elemental Analysis : Acceptable C, H, N tolerances ≤0.3% .
How does biphenylyl substitution influence the photophysical properties of anthranilic acid derivatives?
Advanced
The biphenylyl group extends conjugation, shifting UV-Vis absorbance to longer wavelengths (λ ≈ 310 nm vs. 280 nm for phenyl analogs). Time-dependent DFT (TDDFT) calculations reveal charge-transfer transitions between the anthranilate and biphenylyl moieties, which are validated by fluorescence quenching studies in polar solvents .
What in silico tools predict the metabolic pathways of N-(4-biphenylyl)anthranilic acid?
Advanced
Software like MetaSite or GLORY predicts Phase I oxidation sites (e.g., hydroxylation at the biphenylyl 4′-position) and Phase II glucuronidation using UDP-glucuronosyltransferase (UGT) isoform models. MDCK permeability assays and PAMPA predict intestinal absorption (log P ≈ 3.2) .
How are contradictions in biological activity data across studies addressed?
Q. Methodological Approach
- Dose-Response Reanalysis : Normalize data to cell viability (e.g., ATP-based assays) to exclude cytotoxicity artifacts.
- Batch Effect Correction : Use internal standards (e.g., dexamethasone for anti-inflammatory assays) to harmonize inter-lab variability.
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I statistic) .
What protocols ensure safe handling of N-(4-biphenylyl)anthranilic acid in laboratory settings?
Q. Basic
Q. Advanced
- Waste Disposal : Neutralize acidic byproducts with 10% NaHCO before incineration.
- Spill Management : Absorb with vermiculite, then treat with 5% NaOH solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
